molecular formula C12H24N2O2 B106125 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 1254058-26-8

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No. B106125
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring bearing an amino group. This structure is a key component in the development of pharmaceuticals and other organic molecules .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multistep reactions that can include iodolactamization, aziridine opening, and asymmetric Mannich reactions. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . Another synthesis approach for trans-tert-butyl-2-aminocyclopentylcarbamate involved aziridine opening and optical resolution of enantiomers . Additionally, tert-butyl carbamates have been synthesized through reactions with organometallics, as demonstrated by the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often confirmed through spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR). For example, the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was elucidated and its crystal structure confirmed the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions, serving as intermediates and building blocks in organic synthesis. They can undergo reactions such as cycloadditions, nucleophilic substitutions, and reductions. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through acylation, nucleophilic substitution, and reduction steps . Moreover, these compounds can be used in the synthesis of ureidopeptides, as demonstrated by the one-pot synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in synthesis. For example, the electrochemical behavior of methyl 4-tert-butylcyclohex-1-enecarboxylate during cathodic hydrogenation was studied to understand the stereochemistry and mechanism of the reaction, which is under kinetic control10. The presence of tert-butyl and carbamate groups can also affect the solubility, stability, and reactivity of these compounds in various organic reactions.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl carbamates, including tert-butyl (4-amino-1-methylcyclohexyl)carbamate, are critical intermediates in the synthesis of a wide range of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized through a multi-step process starting from 4-fluoro-2-methoxy-5-nitroaniline, demonstrating the compound's utility in drug development processes Bingbing Zhao et al., 2017.

Chemical Transformations and Reactions

Tert-butyl carbamates are also used in various chemical reactions to create protected amino acids and other chemical entities. One such example is the one-pot Curtius rearrangement, which transforms carboxylic acids into tert-butyl carbamates, facilitating the synthesis of protected amino acids H. Lebel & Olivier Leogane, 2005. Another application involves the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates, showcasing an innovative approach to incorporating CO2 into valuable compounds Y. Takeda et al., 2012.

Development of New Materials

The versatility of tert-butyl carbamates extends to the development of new materials. For instance, photoredox-catalyzed cascades involving tert-butyl carbamates can lead to the synthesis of 3-aminochromones, which have various applications in material science and as intermediates for further chemical transformations Zhi-Wei Wang et al., 2022.

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAYDYNUYRLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152038
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

CAS RN

1254058-26-8
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
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Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
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Synthesis routes and methods

Procedure details

To a mixture of tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (4.00 g) and methanol (50 mL), ammonium formate (10.2 g) and water (5 mL) were added and stirred for 1 hour until they were completely dissolved. Then, 10% palladium on carbon (2.0 g) was added and stirred at room temperature for 65 hours. After insoluble materials were separated by filtration through celite, the solvent was distilled off, and chloroform was added to the resulting residue, followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to give tert-butyl (4-amino-1-methylcyclohexyl)carbamate (3.73 g) as a colorless syrup.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

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